N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide is a member of phthalimides.
Scientific Research Applications
Antibacterial Applications
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide and its analogues have been explored for their antibacterial properties. A study demonstrated the synthesis of thiophene-carboxamide analogues with significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents (Habila et al., 2015).
Anticancer Research
Research into the anticancer potential of compounds related to N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide has been conducted. For instance, derivatives containing a phenylaminosulfanyl moiety were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds exhibiting potent cytotoxic activity (Ravichandiran et al., 2019).
Drug Design and Discovery
The compound has been used in the green synthesis of potential analgesic and antipyretic agents, indicating its utility in environmentally friendly drug discovery processes (Reddy et al., 2014).
Applications in Electrochemical Sensors
In the field of biosensors, a derivative of N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide was used in the development of an electrochemical hybridization sensor. This research demonstrates the compound's potential in creating sensitive and specific sensors for biological applications (Cha et al., 2003).
Synthetic Chemistry
The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical synthesis and the development of novel molecules with potential pharmaceutical applications (El-Meligie et al., 2020).
properties
Product Name |
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide |
---|---|
Molecular Formula |
C19H12N2O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17(16-7-4-10-25-16)20-12-8-9-14-15(11-12)19(24)21(18(14)23)13-5-2-1-3-6-13/h1-11H,(H,20,22) |
InChI Key |
ODKFYEBYGOSHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.